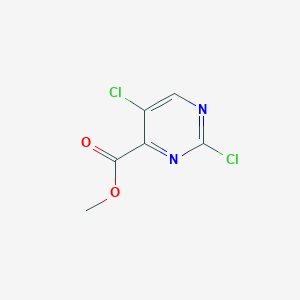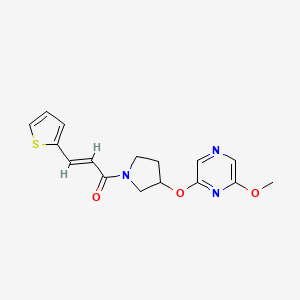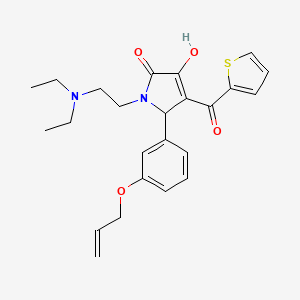![molecular formula C23H17FN4OS2 B2593404 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-29-3](/img/structure/B2593404.png)
3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their importance in the search for new antimycobacterial agents . They are often combined with various triazoles .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are typically synthesized using a multi-step reaction method . For instance, benzo[d]imidazo[2,1-b]thiazole carboxamide analogues are synthesized in combination with piperazine and various 1,2,3 triazoles .科学的研究の応用
Pharmaceutical Research
This compound is structurally related to various heterocyclic compounds that exhibit pharmacological activities. Its core structure is similar to that of molecules used in the synthesis of drugs for treating diabetes, such as ipragliflozin . Therefore, it could be explored for its potential as an intermediate in the synthesis of new antidiabetic medications.
Organic Synthesis
The presence of multiple reactive functional groups like the thioether and triazole makes this compound a valuable intermediate in organic synthesis. It can be used to create complex molecules through reactions such as S-alkylation or azide-alkyne cycloaddition .
Material Science
Compounds with benzothiazole and triazole rings are known for their applications in material science, particularly in the development of novel polymers and coatings with enhanced properties like thermal stability and chemical resistance .
作用機序
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one interacts with its targets by binding to the active site of the quorum sensing system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate various behaviors. By inhibiting these pathways, the compound can disrupt bacterial communication and coordination, potentially reducing their virulence and ability to form biofilms .
Result of Action
The result of the action of the compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is the inhibition of quorum sensing in bacteria . This can lead to a reduction in bacterial virulence and biofilm formation, potentially making the bacteria less harmful .
Action Environment
The action, efficacy, and stability of the compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host environment can all impact the effectiveness of the compound . .
特性
IUPAC Name |
3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-18-11-5-4-8-16(18)15-30-22-26-25-21(28(22)17-9-2-1-3-10-17)14-27-19-12-6-7-13-20(19)31-23(27)29/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFTRUHZYWXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2593322.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)


![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)



![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)


